3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0): Strategic Sourcing, Synthetic Utility, and Tri-Vector Scaffold Generation
3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0): Strategic Sourcing, Synthetic Utility, and Tri-Vector Scaffold Generation
Executive Summary & Core Directive
In modern oncology and medicinal chemistry, the 3,4-disubstituted indazole core is recognized as a privileged pharmacophore, frequently serving as the hinge-binding motif in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib analogues)[1]. However, accessing the 3,4-substitution pattern is synthetically demanding due to the steric proximity of the C3 and C4 positions.
To navigate this bottleneck, researchers utilize 3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0) as a highly stable, commercially viable precursor[2]. While the ultimate target for drug development is often the hydroxy variant (3,4-Dibromo-6-hydroxy-1H-indazole), the hydroxy-indazole is prone to oxidation and polymerization during storage and transit[1]. Consequently, the scientifically validated strategy is to source the stable methyl-ether variant (CAS 887569-02-0) and perform a controlled, in-house O-demethylation[1]. This technical guide details the physicochemical profile, regiochemical quality control, and the self-validating synthetic protocol required to leverage this critical building block.
Chemical Profile & Physicochemical Data
Understanding the baseline metrics of CAS 887569-02-0 is essential for downstream reaction stoichiometry and analytical validation. The quantitative data for this compound is summarized below[2],[3].
| Parameter | Specification |
| Chemical Name | 3,4-Dibromo-6-methoxy-1H-indazole |
| CAS Registry Number | 887569-02-0 |
| MDL Number | MFCD07781911 |
| Molecular Formula | C8H6Br2N2O |
| Molecular Weight | 305.95 g/mol |
| Structural Class | Halogenated Heterocycle / Indazole |
| Appearance | Off-white to pale beige solid |
| Storage Conditions | Inert atmosphere (Ar/N2), 2-8°C |
Strategic Sourcing & Regiochemical Quality Control (QC)
When procuring CAS 887569-02-0, a critical manufacturing byproduct must be accounted for: the C3,6-dibromo isomer [1]. Because the bromination of indazole scaffolds can suffer from poor regioselectivity depending on the reaction conditions, commercial batches may contain isobaric impurities that will fatally compromise downstream cross-coupling reactions.
Causality in QC: Before initiating any synthetic workflow, the batch must be validated via
Figure 1: Strategic sourcing and chemical workflow for generating the tri-vector kinase scaffold.
Experimental Protocol: High-Yield O-Demethylation
To convert 3,4-Dibromo-6-methoxy-1H-indazole into the active hydroxy scaffold, a Lewis acid-mediated ether cleavage is employed[1]. This protocol is designed as a self-validating system , ensuring that the mechanistic choices actively prevent side reactions, and the final analytical checks confirm absolute success.
Step-by-Step Methodology
-
Dissolution & Atmospheric Control:
-
Dissolve 3,4-Dibromo-6-methoxy-1H-indazole (1.0 g, 3.27 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under an inert Argon atmosphere.
-
Causality: Anhydrous conditions are mandatory because the reagent (BBr
) reacts violently with ambient moisture to form hydrobromic acid and boric acid, neutralizing its Lewis acidity.
-
-
Cryogenic Cooling:
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Causality: The cleavage of the aryl methyl ether is highly exothermic. Initiating the reaction at -78°C prevents runaway thermal spikes that could lead to unwanted debromination of the indazole core[1].
-
-
Reagent Addition:
-
Add Boron tribromide (BBr
, 1.0 M in DCM, 10 mL, ~3.0 eq) dropwise over 20 minutes. The solution will typically transition to a yellow/orange hue[1]. -
Causality: BBr
coordinates with the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via nucleophilic attack by the bromide ion.
-
-
Warming & Reaction Progression:
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4-6 hours.
-
-
Controlled Quenching & Workup:
-
Re-cool the flask to 0°C and quench cautiously with Methanol (MeOH) dropwise.
-
Causality: Unreacted BBr
must be neutralized. Methanol smoothly converts excess BBr into volatile trimethyl borate and HBr gas, preventing the localized superheating that occurs if water is used directly[1]. -
Dilute with Ethyl Acetate (EtOAc, 50 mL), wash with saturated NaHCO
(2 x 30 mL) to neutralize HBr, and follow with a Brine wash (30 mL). Dry the organic layer over Na SO , filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize from DCM/Hexanes or perform flash chromatography (Gradient: 0-50% EtOAc in Hexanes)[1].
-
System Validation (QC Parameters)
To validate the success of the protocol, the isolated product must meet the following analytical specifications[1]:
-
H-NMR (DMSO-d
): The defining marker of success is the complete disappearance of the methoxy singlet at ~3.8 ppm, and the emergence of a broad phenolic OH singlet at >9.5 ppm. -
Mass Spectrometry (ESI): [M+H]
= 292.9. Crucially, the isotopic pattern must reflect a 1:2:1 ratio, confirming the retention of both bromine atoms (Br /Br ) on the scaffold.
Downstream Application: Kinase Inhibitor Pharmacophore Mapping
Once CAS 887569-02-0 is successfully demethylated, the resulting 3,4-Dibromo-6-hydroxy-1H-indazole acts as a "tri-vector" template for divergent synthesis in oncology drug discovery[1].
The scaffold offers three orthogonal points of functionalization:
-
C3 Position (Heterocyclic Bromide): Highly reactive toward Suzuki or Sonogashira cross-couplings due to the electron-deficient nature of the pyrazole-like ring. This vector is typically used to install aromatic groups that probe the deep hydrophobic pocket of a kinase active site.
-
C4 Position (Carbocyclic Bromide): Less reactive than C3, allowing for sequential, orthogonal cross-coupling after the C3 position is functionalized. This vector usually directs substituents toward the solvent-exposed channel.
-
C6 Position (Phenolic OH): Serves as a handle for alkylation or etherification to modulate the compound's aqueous solubility and pharmacokinetic (PK) profile.
Figure 2: Divergent functionalization of the indazole scaffold for kinase inhibition.
References
- BLD Pharm. "Product Name: 3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0)." BLD Pharm Catalog.
- ChemicalBook. "887569-02-0 CAS Manufactory - 3,4-DIBROMO-6-METHOXY-(1H)INDAZOLE." ChemicalBook Database.
- BenchChem. "Application Note: Regioselective Synthesis of 3,4-Substituted Indazoles from 3,4-Dibromo-6-hydroxyindazole." BenchChem Technical Support Team.
